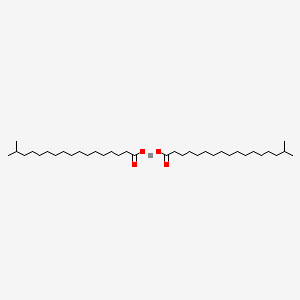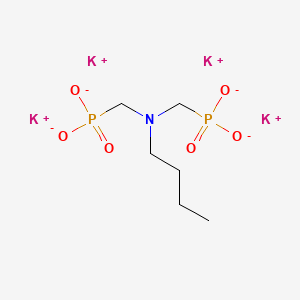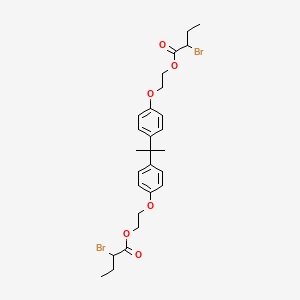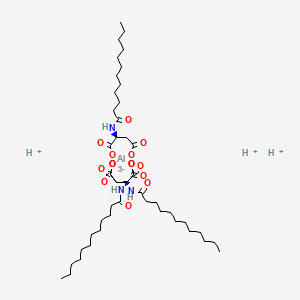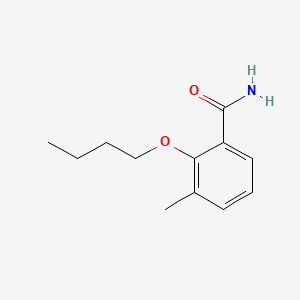
m-Toluamide, 2-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Toluamide, 2-butoxy-: is an organic compound with the molecular formula C12H17NO2. It is a derivative of m-toluamide, where a butoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-butoxy- typically involves the reaction of m-toluamide with butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
m-Toluamide+Butyl Alcohol→m-Toluamide, 2-butoxy-
Industrial Production Methods: Industrial production of m-Toluamide, 2-butoxy- involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: m-Toluamide, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: m-Toluamide, 2-butoxy- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, m-Toluamide, 2-butoxy- is used in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, m-Toluamide, 2-butoxy- is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and insect repellents.
Mechanism of Action
The mechanism of action of m-Toluamide, 2-butoxy- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The butoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in the development of bioactive compounds.
Comparison with Similar Compounds
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.
m-Toluamide, 2-ethoxy-: Another derivative with an ethoxy group instead of a butoxy group.
m-Toluamide, 2-propoxy-: A derivative with a propoxy group.
Uniqueness: m-Toluamide, 2-butoxy- is unique due to its specific functional group, which imparts distinct chemical and physical properties. The butoxy group enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound in various applications.
Properties
CAS No. |
92958-85-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-butoxy-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3,(H2,13,14) |
InChI Key |
YHXWYZCRBYXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
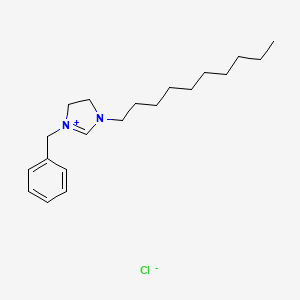
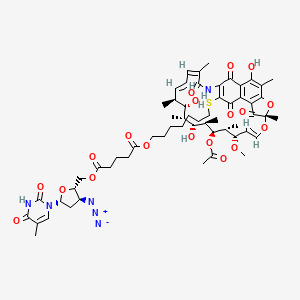


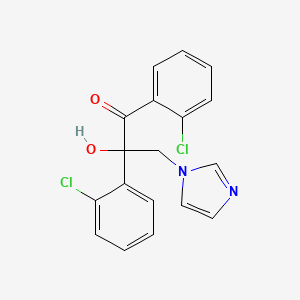
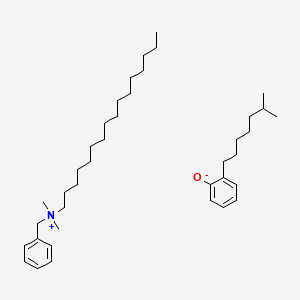
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

